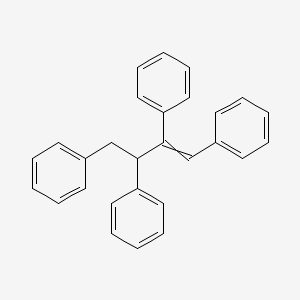
(2R,4S)-2-Methoxy-4-methyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2-Methoxy-4-methyloxane is an organic compound with a unique stereochemistry, characterized by its specific arrangement of atoms in space. This compound is part of the oxane family, which are six-membered cyclic ethers. The presence of methoxy and methyl groups at specific positions on the oxane ring gives this compound its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Methoxy-4-methyloxane typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the use of diastereoselective synthesis, where starting materials are chosen to favor the formation of the desired stereoisomer. For example, the use of chiral catalysts or auxiliaries can help achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-2-Methoxy-4-methyloxane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The oxane ring can be reduced to form a more saturated cyclic ether.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the oxane ring can produce a more saturated ether.
Applications De Recherche Scientifique
(2R,4S)-2-Methoxy-4-methyloxane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of cyclic ethers in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2R,4S)-2-Methoxy-4-methyloxane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran: Another cyclic ether with similar stereochemistry but different functional groups.
(2R,4S)-2-[(1R)-1-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-2-methylpropyl]-4-methyloxane: A more complex derivative with additional functional groups.
Uniqueness
What sets (2R,4S)-2-Methoxy-4-methyloxane apart from similar compounds is its specific combination of methoxy and methyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
932-80-9 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(2R,4S)-2-methoxy-4-methyloxane |
InChI |
InChI=1S/C7H14O2/c1-6-3-4-9-7(5-6)8-2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Clé InChI |
VNYKMATXHYMXFE-NKWVEPMBSA-N |
SMILES isomérique |
C[C@H]1CCO[C@H](C1)OC |
SMILES canonique |
CC1CCOC(C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


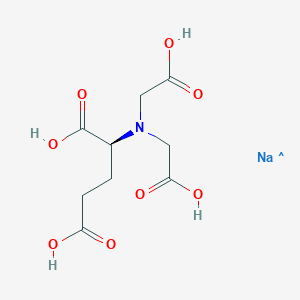
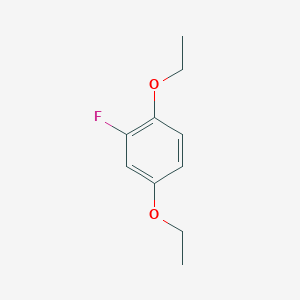
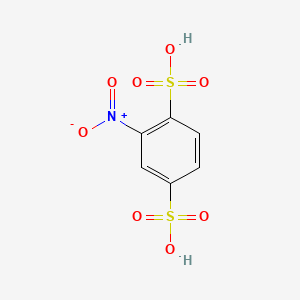
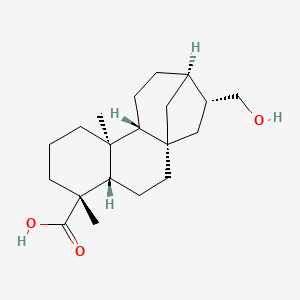


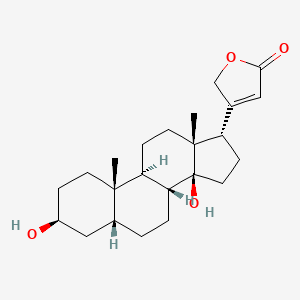
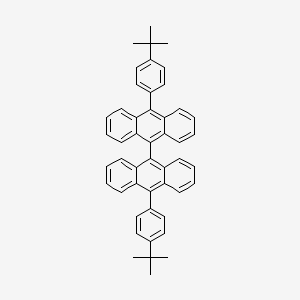
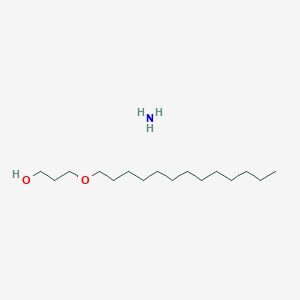
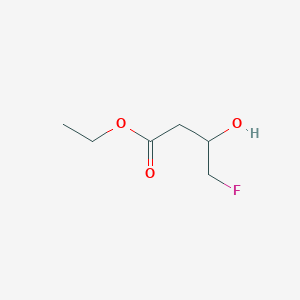
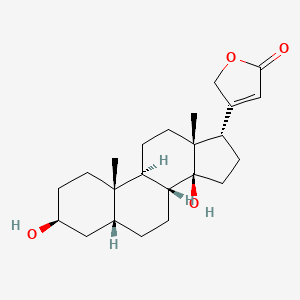
![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
